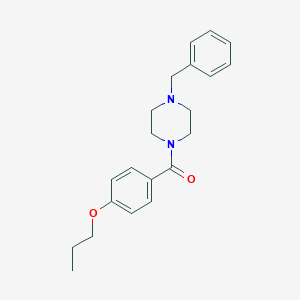
1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea, also known as CMU, is a synthetic compound that has been widely used in scientific research. CMU is a urea derivative that has been found to have a variety of biological effects, making it useful in a range of research applications.
Wirkmechanismus
1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea acts as a competitive antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in pain modulation, reward, and addiction. By blocking the activation of this receptor, this compound has been found to reduce the effects of opioids, making it a useful tool in the study of opioid addiction and overdose.
Biochemical and Physiological Effects:
In addition to its effects on the mu-opioid receptor, this compound has also been found to have other biochemical and physiological effects. These include the inhibition of nitric oxide synthase, which is involved in the regulation of blood pressure and inflammation, and the inhibition of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea for lab experiments is its selectivity for the mu-opioid receptor, which allows researchers to study the effects of this receptor in isolation. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired effects in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea. One area of interest is the development of more potent and selective mu-opioid receptor antagonists, which could be useful in the treatment of opioid addiction and overdose. Another area of interest is the study of this compound's effects on other biological targets, such as the nitric oxide synthase and monoamine oxidase enzymes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to explore its potential applications in a variety of disease models.
Synthesemethoden
The synthesis of 1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea involves the reaction of 2-amino-5-chlorobenzophenone with 2-methylbenzoxazole-5-carboxylic acid, followed by the addition of urea. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea has been used in a variety of scientific research applications, including studies of the central nervous system, cancer, and various other diseases. One of the most significant applications of this compound is in the study of opioid receptors, where it has been found to act as a selective antagonist of the mu-opioid receptor.
Eigenschaften
Molekularformel |
C15H12ClN3O2 |
|---|---|
Molekulargewicht |
301.73 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea |
InChI |
InChI=1S/C15H12ClN3O2/c1-9-17-13-8-10(6-7-14(13)21-9)18-15(20)19-12-5-3-2-4-11(12)16/h2-8H,1H3,(H2,18,19,20) |
InChI-Schlüssel |
OAUVFSHBZNOBRI-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)NC3=CC=CC=C3Cl |
Kanonische SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)NC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B240777.png)
![3-[(3-chlorobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B240779.png)
![1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B240781.png)
![2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B240784.png)
![3-[(Diphenylacetyl)amino]benzamide](/img/structure/B240786.png)
![1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane](/img/structure/B240792.png)
![3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240799.png)
![2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)
![N-[4-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240803.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)

![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)
